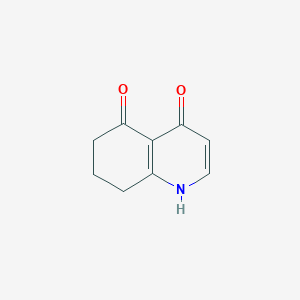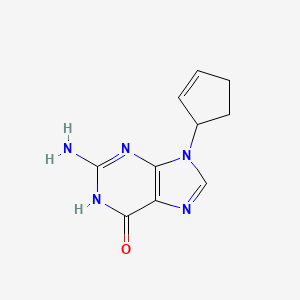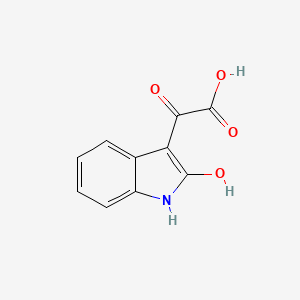
2,6-Dimethyl-4-isopropoxyphenol
Descripción general
Descripción
2,6-Dimethyl-4-isopropoxyphenol is a phenolic compound with a molecular weight of 180.25 . It is also known by its IUPAC name, 4-isopropoxy-2,6-dimethylphenol . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a multistep synthetic route . The structures of the synthesized intermediates and the final compound are established by spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H16O2/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7,12H,1-4H3 . Further analysis of the molecular structure would require more specific data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.25 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties would require more specific data.Aplicaciones Científicas De Investigación
Chemical Synthesis
“2,6-Dimethyl-4-isopropoxyphenol” is a chemical compound with the CAS Number: 1449008-20-1 . It is used in various chemical synthesis processes due to its unique structure and properties .
Supercritical Water Oxidation
Supercritical water oxidation has emerged as a promising technique for the removal of aromatic compounds, which are difficult to remove by conventional wastewater treatment processes . In this context, “this compound” has been used to investigate the decomposition mechanism of aromatic compounds in supercritical water .
Environmental Pollution Study
“this compound” is listed as a priority pollutant by the US Environmental Protection Agency due to its toxicity, carcinogenicity, and high solubility in water . Therefore, it is often used in studies related to environmental pollution and its mitigation .
Optimization of Wastewater Treatment
The compound has been used in studies to optimize different effective parameters such as initial pollutant concentration, degradation time, temperature, and oxidant coefficient on the removal of aromatic pollutants from wastewater .
Reaction Mechanism Study
The reaction mechanism for the degradation of “this compound” has been elucidated by molecular dynamics simulation and reactive force field . This helps in understanding the free radical mechanism followed by supercritical water oxidation .
Material Science
In material science, “this compound” has been used in the design of stable and conductive Anion Exchange Membrane (AEM) material . The compound was used in an atom transfer radical coupling reaction, demonstrating a strategy for designing a stable and conductive AEM material .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Dimethyl-4-isopropoxyphenol are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
2,6-dimethyl-4-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOWJKMKNLHKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)

![9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-](/img/structure/B3347774.png)


![6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-](/img/structure/B3347786.png)
![6-Methylpyrido[4,3-A]indolizine-10-carbonitrile](/img/structure/B3347789.png)
![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)
![[(3-Bromopyridin-4-yl)methyl]diethylamine](/img/structure/B3347821.png)

